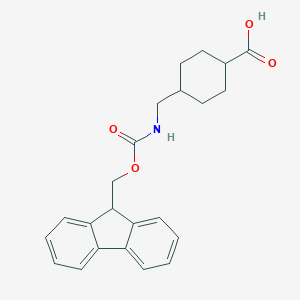

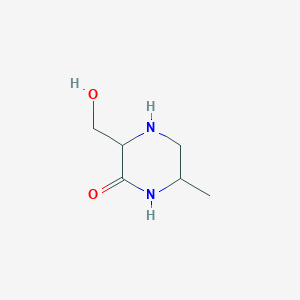

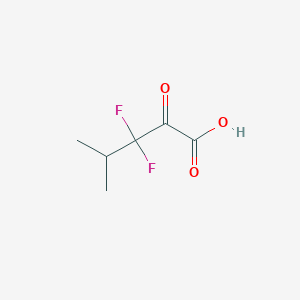

![molecular formula C15H18F6N2 B069440 N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline CAS No. 195371-86-9](/img/structure/B69440.png)

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a compound that falls under the category of anilines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with an aryl group. Anilines are known for their wide range of applications in the chemical industry.

Synthesis Analysis

- The synthesis of similar trifluoromethyl anilines involves steps such as nucleophilic substitution and amine formation. For example, Ciber et al. (2023) discuss the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which is prepared from commercially available starting materials through a process involving nucleophilic aromatic substitution and amine formation (Ciber et al., 2023).

Molecular Structure Analysis

- Anilines like N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline exhibit interesting molecular structures, often characterized using techniques like FT–IR and UV–Vis spectroscopy. For instance, a study by Ceylan et al. (2016) on a similar aniline compound utilized spectroscopic methods to understand its molecular structure, including optimized geometry using HF and DFT/B3LYP methods (Ceylan et al., 2016).

Chemical Reactions and Properties

- Anilines often engage in chemical reactions such as N-alkylation, electrophilic aromatic substitution, and coupling reactions. A study by Luo et al. (2015) on N-trifluoroethylation of anilines using silver-catalyzed N-H insertions can provide insight into the types of reactions these compounds undergo (Luo et al., 2015).

Scientific Research Applications

Phase Behavior and Solvent Applications

Ionic Liquids and Solvent Properties

Research has explored ionic liquids' phase behavior with various solutes, including aliphatic and aromatic compounds. Ionic liquids, known for their tunable solvent properties, can dissolve both polar and non-polar aromatic compounds, indicating their utility in separating target molecules from aqueous solutions or original matrices. This suggests potential applications for compounds like N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in solvent systems, especially where specific interactions with solutes are desired (Visak et al., 2014).

Chemical Synthesis and Structural Properties

Synthetic Routes and Structural Insights

The synthesis of novel compounds and their structural properties are of significant interest in chemical research. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines provides insights into the structural and spectroscopic properties of such compounds. This highlights the relevance of research on the synthesis, characterization, and potential applications of chemical entities like N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in developing new materials or drugs (Issac & Tierney, 1996).

Potential Therapeutic Applications

Piperazine Derivatives in Drug Design

Piperazine and its derivatives are pivotal in drug design, featuring in compounds with various therapeutic applications, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility and medicinal potential of the piperazine moiety underscore the possibility of utilizing specific compounds like N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in therapeutic contexts, potentially as a building block for developing new pharmacologically active molecules (Rathi et al., 2016).

properties

IUPAC Name |

N-(2-piperidin-2-ylethyl)-3,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F6N2/c16-14(17,18)10-7-11(15(19,20)21)9-13(8-10)23-6-4-12-3-1-2-5-22-12/h7-9,12,22-23H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLGDRGOZSHCMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380093 |

Source

|

| Record name | N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline | |

CAS RN |

195371-86-9 |

Source

|

| Record name | N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

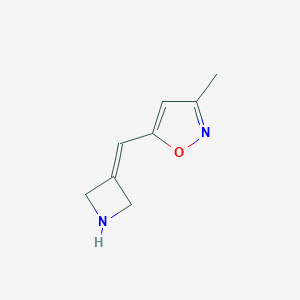

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

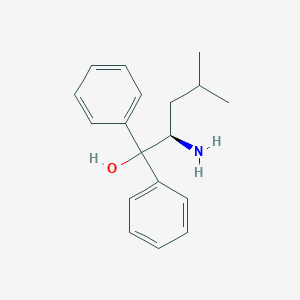

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)

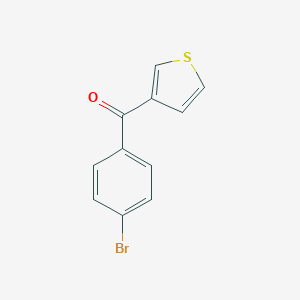

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)